molecular formula C15H12N2O3 B8746931 2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione

2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione

Cat. No.: B8746931
M. Wt: 268.27 g/mol
InChI Key: YCRSWSHDBDCFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione is a heterocyclic compound that combines the structural features of isoindole-1,3-dione and pyridine. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The presence of both isoindole and pyridine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of phthalic anhydride with a primary amine, followed by cyclization and oxidation reactions. For instance, the reaction of phthalic anhydride with 4,5-dimethylpyridine-2-amine under acidic conditions can yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and isoindole rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield N-oxides, while reduction can regenerate the parent amine. Substitution reactions can introduce various functional groups onto the pyridine or isoindole rings .

Scientific Research Applications

2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The presence of the N-oxide group can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A structurally related compound with similar reactivity but lacking the pyridine moiety.

    N-oxides of Pyridine: Compounds with similar electronic properties but different biological activities.

    Isoindole Derivatives: Compounds with variations in the substitution pattern on the isoindole ring.

Uniqueness

2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione is unique due to the combination of isoindole and pyridine moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C15H12N2O3/c1-9-7-13(16(20)8-10(9)2)17-14(18)11-5-3-4-6-12(11)15(17)19/h3-8H,1-2H3

InChI Key

YCRSWSHDBDCFLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+](C=C1C)[O-])N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(4,5-dimethylpyridin-2-yl)-isoindoline-1,3-dione (1.7 g, 0.01 mol) in CH2Cl2 (50 mL) was added m-CPBA (3.5 g, 0.02 mol) at the room temperature. The mixture was stirred overnight, then quenched by addition of a saturated solution of Na2S2O3 (100 mL). The organic layer was separated and the aqueous phase was extracted with CH2Cl2 (50 mL×3). The combined organic layers were dried over anhydrous Na2SO4, filtered and evaporated under vacuum to give 2-(1,3-dioxoisoindolin-2-yl)-4,5-dimethylpyridine 1-oxide (1.5 g, 83%), which was used directly in the next step.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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